(4-(N-Isopropylsulfamoyl)phenyl)boronic acid
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Overview
Description
(4-(N-Isopropylsulfamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H14BNO4S and a molecular weight of 243.08.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N-Isopropylsulfamoyl)phenyl)boronic acid typically involves the reaction of 4-boronobenzenesulfonyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-(N-Isopropylsulfamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
(4-(N-Isopropylsulfamoyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antibacterial and antifungal agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-(N-Isopropylsulfamoyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl 4-boronobenzenesulfonamide: Similar in structure but with a cyclopropyl group instead of an isopropyl group.
4-Bromobenzenesulfonamide: Contains a bromine atom instead of a boron group.
Uniqueness
(4-(N-Isopropylsulfamoyl)phenyl)boronic acid is unique due to its combination of a boron group and an isopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in Suzuki–Miyaura coupling reactions and other applications where specific reactivity and stability are required .
Properties
IUPAC Name |
[4-(propan-2-ylsulfamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-7(2)11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-7,11-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNOLRUYDNBEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657285 |
Source
|
Record name | {4-[(Propan-2-yl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-31-0 |
Source
|
Record name | {4-[(Propan-2-yl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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